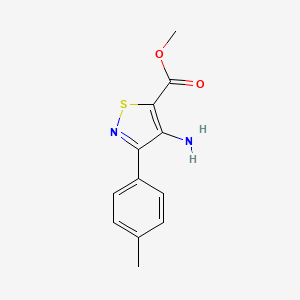

Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXTAKZSPNUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the thiazole ring. The resulting compound is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group on the phenyl ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

The synthesis of this compound typically involves multi-step chemical reactions that yield high-purity products. One notable method includes the use of acetoacetic ester and N-bromosuccinimide in a solvent mixture of water and tetrahydrofuran, followed by the introduction of thiourea derivatives to facilitate cyclization reactions. This one-pot method simplifies the synthesis process while enhancing yield and purity .

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The structural features contribute to their interaction with biological targets involved in cell growth regulation .

Antiviral Properties

Compounds within the thiazole class have shown promise in antiviral applications, particularly against human immunodeficiency virus (HIV). The thiazole ring structure is believed to enhance the bioactivity against viral enzymes, making it a candidate for further development as an antiviral agent .

Enzyme Inhibition

A series of studies have focused on the compound's ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. The incorporation of a methylene amine spacer in structural analogs has been shown to improve binding affinity and inhibitory activity compared to existing drugs like febuxostat. Some derivatives demonstrated IC50 values as low as 3.6 μM, indicating potent enzyme inhibition capabilities .

Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for drug design. Its derivatives are being explored for their potential as anti-inflammatory agents and in the treatment of metabolic disorders due to their ability to modulate specific biochemical pathways .

Antioxidant Activity

In addition to its pharmacological applications, this compound has been evaluated for antioxidant properties through DPPH free radical scavenging assays. Some derivatives exhibited moderate antioxidant activity alongside their enzyme inhibition capabilities, suggesting a dual role in therapeutic contexts .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Key Derivatives

| Compound Name | Substituent (Position) | Ester Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate | 4-methylphenyl (para) | Methyl | C₁₂H₁₂N₂O₂S | 248.3 | 82424-70-2 |

| Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate | 2-methylphenyl (ortho) | Methyl | C₁₂H₁₂N₂O₂S | 248.3 | 1463500-53-9 |

| Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | 4-fluorophenyl (para) | Ethyl | C₁₃H₁₃FN₂O₂S | 280.32 | Not provided |

| Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | 4-methoxyphenyl (para) | Methyl | C₁₂H₁₂N₂O₃S | 264.3 | Not provided |

- Ortho-substituted compounds (e.g., 2-methylphenyl) introduce steric hindrance, which may reduce solubility in polar solvents .

- Substituent Type: Fluorine (4-fluorophenyl) increases electronegativity, enhancing stability and influencing lipophilicity, which is critical in drug design .

Biological Activity

Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring that contains both sulfur and nitrogen atoms, along with an amino group and a methylphenyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown its efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism involves interference with key cellular pathways that regulate cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, while the thiazole ring engages in π-π interactions with aromatic residues. This interaction can modulate enzyme activity, impacting metabolic pathways.

- Cell Cycle Modulation : Studies have shown that the compound affects the cell cycle distribution in cancer cells, leading to increased populations in the G0/G1 phase and decreased populations in the S phase, which is critical for cancer treatment strategies .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The compound demonstrated significant anti-proliferative effects on MCF-7 cells with an IC50 value indicative of its potency .

- Xanthine Oxidase Inhibition : Another investigation highlighted the compound's potential as a xanthine oxidase inhibitor. It was found to possess moderate inhibitory activity compared to established inhibitors like febuxostat .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate, and how can purity be optimized?

The synthesis typically involves cyclocondensation of precursors such as thioureas or thioamides with α-haloketones. For example, analogous thiazole derivatives are synthesized via a Gewald reaction, where 2-cyanoacetates react with elemental sulfur and amines under microwave or reflux conditions . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. HPLC with a C18 column and acetonitrile/water mobile phase can further validate purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : H and C NMR confirm substituent positions (e.g., methylphenyl group at C3, amino at C4). Aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm, while the methyl ester resonates at δ 3.8–3.9 ppm .

- IR : Stretching frequencies for C=O (ester, ~1700 cm) and N-H (amine, ~3300 cm) are key .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]: 263.09) .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Single-crystal X-ray diffraction using SHELXL software (via Olex2 interface) refines the structure. For similar thiazoles, space groups like are common, with Z’ = 1 and R-factors < 0.04. Hydrogen-bonding networks (N–H···O/S interactions) stabilize the lattice .

Q. What solvent systems are suitable for solubility and reactivity studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Solubility can be enhanced using sonication or co-solvents (e.g., 10% DMSO in PBS for biological assays) .

Q. How does the methylphenyl substituent influence electronic properties?

The 4-methylphenyl group induces steric hindrance and electron-donating effects, altering reactivity at the thiazole ring. Hammett constants (σ) predict regioselectivity in electrophilic substitutions (e.g., nitration at C5) .

Advanced Research Questions

Q. How can computational methods resolve contradictory spectroscopic data?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model NMR chemical shifts and IR vibrations. For example, discrepancies in C NMR signals can arise from dynamic effects, which are resolved by comparing experimental data with Boltzmann-weighted DFT outputs .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Electrophilic Aromatic Substitution : Use directing groups (e.g., amino at C4) to favor functionalization at C5.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) selectively modify the phenyl ring .

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to prevent side reactions .

Q. How do reaction conditions (solvent, catalyst) affect yield in heterocyclic ring formation?

- Solvent : DMF increases polarity, accelerating cyclization but risking decomposition above 100°C.

- Catalyst : Lewis acids (ZnCl) lower activation energy for ring closure by coordinating to sulfur/nitrogen atoms .

- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields (~75%) .

Q. What mechanistic insights explain unexpected byproducts in amide coupling reactions?

Competing pathways (e.g., N-acylation vs. O-acylation) can occur. Monitoring via TLC and adjusting stoichiometry (1.2 equiv. EDC/HOBt) minimizes byproducts. Isotopic labeling (O) studies confirm ester vs. amide bond formation .

Q. How is structure-activity relationship (SAR) analysis conducted for biological targets?

- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorescence polarization.

- Molecular Docking : AutoDock Vina predicts binding modes; the methylphenyl group often occupies hydrophobic pockets .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors at C4 amino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.